
C20H18Cl3NO5
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Overview
Description
C₂₀H₁₈Cl₃NO₅ is a chlorinated organic compound characterized by a molecular weight of 458.5 g/mol. Its structure likely features a polycyclic aromatic backbone substituted with three chlorine atoms, one nitro (NO₂) group, and ester or amide functionalities inferred from the oxygen and nitrogen content.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H18Cl3NO5 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of Functional Groups:
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using automated systems.
Purification: The crude product is purified using techniques like recrystallization and chromatography.
Quality Control: Rigorous testing is conducted to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
C20H18Cl3NO5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Scientific Research Applications
C20H18Cl3NO5: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C20H18Cl3NO5 involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Brominated Analog: C₉H₆BrNO₂ (CAS 7254-19-5)
Structural Similarities and Differences :
- Halogen Substitution: C₉H₆BrNO₂ contains a single bromine atom instead of three chlorines, reducing molecular weight (240.05 g/mol vs. 458.5 g/mol) and altering polarity .
- Functional Groups: Both compounds share nitro and carboxylic acid groups, but C₂₀H₁₈Cl₃NO₅ likely has additional ester/amide linkages due to higher oxygen content.
Key Findings :
- The brominated analog exhibits higher solubility (0.052 mg/ml) due to lower molecular weight and reduced halogenation. However, C₂₀H₁₈Cl₃NO₅’s triple chlorine substitution may enhance metabolic stability and membrane permeability, albeit at the cost of solubility .
Mixed Halogen Compound: C₅H₃BrClNO₂S (CAS 65000-13-7)
Structural Comparison :
- Halogen Diversity: This compound contains both bromine and chlorine, unlike C₂₀H₁₈Cl₃NO₅’s exclusive chlorine substitution.
- Functional Groups: A sulfonic acid group (SO₂) differentiates it from C₂₀H₁₈Cl₃NO₅, which lacks sulfur.
Physicochemical Properties :
Property | C₂₀H₁₈Cl₃NO₅ | C₅H₃BrClNO₂S |
---|---|---|
Molecular Weight | 458.5 g/mol | 264.14 g/mol |
Halogen Composition | 3 Cl | 1 Br, 1 Cl |
Sulfur Content | Absent | Present |
Functional Implications :
- The sulfur in C₅H₃BrClNO₂S may improve water solubility but could introduce metabolic liabilities (e.g., sulfation pathways). In contrast, C₂₀H₁₈Cl₃NO₅’s lack of sulfur might favor longer half-life in biological systems .
Toxicity and Environmental Impact
- C₂₀H₁₈Cl₃NO₅: Predicted high toxicity due to chlorine content, analogous to polychlorinated biphenyls (PCBs).
- C₉H₆BrNO₂: Labeled with a toxicity warning, likely due to CYP1A2 inhibition .
- C₅H₃BrClNO₂S: Toxicity data unavailable, but mixed halogens and sulfur warrant caution .
Biological Activity
The compound C20H18Cl3NO5 , also known as a chlorinated derivative of a complex organic molecule, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula
- This compound
Structural Characteristics
- The compound features a complex aromatic system with three chlorine substituents and multiple functional groups, which contribute to its unique biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in this context typically involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
Escherichia coli | 16 µg/mL | Enzyme inhibition |
Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast cancer) | 10 | Caspase activation |
HeLa (Cervical cancer) | 15 | Cell cycle arrest |
A549 (Lung cancer) | 12 | ROS generation and mitochondrial damage |
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes critical to microbial survival and cancer cell proliferation. For instance, it may bind to the active sites of enzymes involved in metabolic pathways, leading to reduced cellular function.
Receptor Modulation
The compound may also modulate receptor activities, influencing various signaling pathways within cells. This modulation can lead to altered gene expression profiles that favor apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against a panel of clinically relevant pathogens. The results demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance.
Case Study 2: Cancer Treatment Potential
Another investigation focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in significant apoptosis, with molecular analyses revealing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Properties
Molecular Formula |
C20H18Cl3NO5 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methyl 2-[8-[(3,4-dichloroanilino)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C20H17Cl2NO5.ClH/c1-10-12-4-6-17(24)14(9-23-11-3-5-15(21)16(22)7-11)19(12)28-20(26)13(10)8-18(25)27-2;/h3-7,23-24H,8-9H2,1-2H3;1H |
InChI Key |
OBTLBHVDJCDEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC(=C(C=C3)Cl)Cl)O)CC(=O)OC.Cl |
Origin of Product |
United States |
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